molecular formula C15H14FNO4S B6412083 4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid CAS No. 1262007-02-2

4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid

Cat. No.: B6412083
CAS No.: 1262007-02-2
M. Wt: 323.3 g/mol
InChI Key: VRGDKKNPJTYNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid is an organic compound that features a fluorine atom and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid typically involves multiple steps. One common approach is the reaction of 3-fluorobenzoic acid with 3-N,N-dimethylsulfamoylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction of the fluorine atom or the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Reduced forms of the fluorine or carboxylic acid groups.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfamoyl group can interact with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid
  • 3-Aminophenylboronic acid

Comparison: 4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a sulfamoyl group on the benzoic acid core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, which are not observed in similar compounds .

Properties

IUPAC Name

4-[3-(dimethylsulfamoyl)phenyl]-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)13-7-6-11(15(18)19)9-14(13)16/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGDKKNPJTYNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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